Benzyl-(3-methoxy-benzyl)-amine
Overview
Description
Benzyl-(3-methoxy-benzyl)-amine is a chemical compound that is structurally related to benzyl amides and benzyl amines. It contains a benzyl group attached to an amine group, with a methoxy substituent on the benzene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of compounds related to Benzyl-(3-methoxy-benzyl)-amine often involves the amidation reaction of amines with acids or the alkylation of amines with alkyl halides. For instance, N-benzyl amides have been synthesized by the amidation reaction of 3-methoxy benzylamine with various acids, using p-toluenesulfonic acid as a catalyst in toluene . Similarly, alkylation reactions have been used to synthesize N-methoxy-9-methyl-9H-purin-6-amines, which are structurally related to Benzyl-(3-methoxy-benzyl)-amine .
Molecular Structure Analysis
The molecular structure of compounds similar to Benzyl-(3-methoxy-benzyl)-amine has been characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction. For example, the crystal structure and DFT studies of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, revealed the presence of intramolecular hydrogen bonds and a two-dimensional supramolecular network . These structural analyses provide insights into the stability and reactivity of such compounds.
Chemical Reactions Analysis
Benzyl-(3-methoxy-benzyl)-amine and its analogs can participate in various chemical reactions, including tautomerism and alkylation. The tautomer ratio and reactivity towards electrophiles can vary depending on the substituents present on the compound . Additionally, the compound's reactivity can be influenced by the presence of electron-donating or electron-withdrawing groups, which affect the electron density distribution within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of Benzyl-(3-methoxy-benzyl)-amine derivatives can be influenced by their molecular structure. For instance, the presence of methoxy groups can impact the compound's solubility, boiling point, and melting point. The electronic properties, such as HOMO and LUMO energies, can be calculated using DFT to predict the compound's reactivity and stability . Moreover, the molecular electrostatic potential (MEP) surface map can provide information on the chemical reactivity of the molecule .
Relevant Case Studies
Case studies involving compounds similar to Benzyl-(3-methoxy-benzyl)-amine have demonstrated their potential applications. For example, a nitrogen analog of stilbene, which is structurally related, has been studied for its ability to inhibit melanin production, suggesting its use as a skin whitening agent . Additionally, the antibacterial activities of para-methoxy sulphonamides have been screened, showing potent antibacterial properties .
Scientific Research Applications
Photochemical Applications
- Benzyl-(3-methoxy-benzyl)-amine derivatives have been explored for photochemical applications. For example, the 3-(diethylamino)benzyl (DEABn) group, closely related to Benzyl-(3-methoxy-benzyl)-amine, was studied for releasing amines through direct photochemical breaking of the benzylic C-N bond. This research highlighted the potential of these compounds in photochemistry, especially in methanol and MeCN/water solutions (Wang, Devalankar, & Lu, 2016).
Melanin Production Inhibition
- Benzyl-(3-methoxy-benzyl)-amine analogs have been studied for their effects on melanin biosynthesis, relevant to hyper-pigmentation issues. A nitrogen analog of stilbene, closely related to Benzyl-(3-methoxy-benzyl)-amine, was synthesized and found to inhibit tyrosinase activity, which is crucial in melanin biosynthesis. This suggests potential uses in skin whitening applications (Choi et al., 2002).
Supramolecular Chemistry
- Benzyl-(3-methoxy-benzyl)-amine derivatives have been used in the solid-phase synthesis of oligo(p-benzamide) foldamers, important in supramolecular chemistry. These compounds serve as building blocks for creating complex molecular structures (König, Abbel, Schollmeyer, & Kilbinger, 2006).
Pharmaceutical Manufacturing
- In pharmaceutical manufacturing, Benzyl-(3-methoxy-benzyl)-amine derivatives have been involved in the synthesis of complex pharmaceutical compounds. For example, a large-scale manufacturing process of a benzylpurine derivative, closely related to Benzyl-(3-methoxy-benzyl)-amine, was developed, demonstrating the compound's utility in pharmaceutical synthesis (Shi et al., 2015).
Drug Delivery Systems
- Benzyl-(3-methoxy-benzyl)-amine derivatives have been explored in the development of drug delivery systems. For instance, they have been used in the synthesis of magnetic and pH-sensitive nano-carriers for targeted drug delivery, particularly in tumor treatment (Wang, Gong, Wang, & Wu, 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-phenylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-17-15-9-5-8-14(10-15)12-16-11-13-6-3-2-4-7-13/h2-10,16H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAYUNJSPOEITF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354345 | |
Record name | Benzyl-(3-methoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-(3-methoxy-benzyl)-amine | |
CAS RN |
134240-37-2 | |
Record name | Benzyl-(3-methoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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